molecular formula C11H16N2O5 B13927550 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

Cat. No.: B13927550
M. Wt: 256.25 g/mol
InChI Key: BKEITBKYNOYEOH-VAOFZXAKSA-N
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Description

1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)-5-Methyl-Tetrahydrofuran-2-yl]-5-Methyl-Pyrimidine-2,4-Dione is a nucleoside analog characterized by a pyrimidine-2,4-dione (thymine-like) base and a modified tetrahydrofuran sugar moiety. The stereochemistry (2R,4S,5R) is critical for its biological activity, as it dictates interactions with enzymes such as kinases or polymerases . The compound’s structure includes:

  • A hydroxyl group at the 4-position of the sugar.
  • A hydroxymethyl and methyl group at the 5-position of the sugar.
  • A 5-methyl substitution on the pyrimidine base.

This compound is hypothesized to exhibit antiviral or anticancer properties due to structural similarities to thymidine, a natural nucleoside. Below, we systematically compare it with structurally related analogs to highlight functional and pharmacological differences.

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1

InChI Key

BKEITBKYNOYEOH-VAOFZXAKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@](O2)(C)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(C)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione typically involves the use of organocatalysts for the conversion of nucleosides to furanoid glycals. Phosphorimides such as (Ph2PS)2NH and (Ph2PSe)2NH are highly effective in mediating the persilylation of 2′-deoxynucleosides, allowing the elimination of the nucleobase and yielding the corresponding glycal .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar organocatalytic methods. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name / Modification Molecular Weight (g/mol) Key Structural Features Biological Implications Reference
Target Compound 258.23 4-OH, 5-(hydroxymethyl), 5-Me (sugar) Antiviral candidate; natural nucleoside mimic
4-Azido Analog 283.24 4-N₃ (sugar) Bioconjugation potential; higher toxicity
3-Chloro Analog 276.67 3-Cl (sugar) Enhanced stability; improved permeability
Oxathiolane-Fluoro Base 260.22 Oxathiolane ring; 5-F (base) Antiviral (e.g., anti-HIV activity)
Arabinofuranosyl Thymine 256.23 Arabinose configuration (3S,4S) Lower kinase recognition; cowpox inhibition

Biological Activity

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and significant research findings related to its activity.

  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 258.29 g/mol
  • IUPAC Name : 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
  • CAS Number : 7236-57-9

Biological Activity Overview

The compound has shown various biological activities, particularly in antimicrobial and anticancer fields. Its structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. A notable study evaluated its efficacy against Mycobacterium tuberculosis Mur ligases, revealing an inhibition percentage of up to 56% at a concentration of 100 µM. This suggests that the compound may serve as a lead structure for developing new antimycobacterial agents .

Anticancer Potential

The compound's ability to inhibit cell proliferation has been explored in several cancer cell lines. It was found to induce apoptosis in human cancer cells through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic agent .

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. The structural similarity to natural substrates allows it to act as a competitive inhibitor, effectively disrupting the metabolic pathways necessary for cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Study on Mycobacterium tuberculosisInhibited Mur ligases with up to 56% efficacy at 100 µM .
Anticancer activity in cell linesInduced apoptosis via caspase activation; reduced cell viability significantly .
Enzyme inhibition assaysDemonstrated competitive inhibition against nucleotide synthesis enzymes .

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